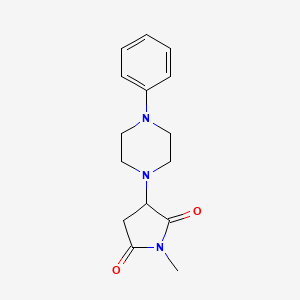
1-Methyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine-2,5-dione core linked to a phenylpiperazine moiety. It has garnered interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Mechanism of Action
Target of Action
The primary targets of 1-Methyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione are the voltage-gated sodium and calcium channels as well as the GABA transporter (GAT) . These targets play a crucial role in the transmission of nerve impulses in the nervous system.
Mode of Action
This compound interacts with its targets by inhibiting the function of the voltage-gated sodium and calcium channels . This inhibition disrupts the normal flow of sodium and calcium ions, which are essential for the transmission of nerve impulses. Additionally, the compound also influences the GABA transporter, which is responsible for the reuptake of the neurotransmitter GABA .
Biochemical Pathways
The inhibition of the voltage-gated sodium and calcium channels and the influence on the GABA transporter affect the neuronal excitability and neurotransmission . These changes can lead to a decrease in neuronal activity, which may explain the compound’s potential anticonvulsant and antinociceptive effects .
Pharmacokinetics
The compound’s efficacy in animal models of epilepsy suggests that it has suitable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The molecular and cellular effects of the compound’s action include a decrease in neuronal excitability and neurotransmission due to the inhibition of the voltage-gated sodium and calcium channels and the influence on the GABA transporter . These effects may result in the compound’s potential anticonvulsant and antinociceptive activities .
Biochemical Analysis
Biochemical Properties
1-Methyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione has been found to interact with various enzymes and proteins. It has shown anticonvulsant activity, suggesting that it may interact with enzymes and proteins involved in neuronal signaling
Cellular Effects
Its anticonvulsant activity suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is thought to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Some studies have shown that certain derivatives of pyrrolidine-2,5-dione exhibit higher potency and lower neurotoxicity than reference antiepileptic drugs at certain dosages .
Preparation Methods
The synthesis of 1-Methyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione typically involves the following steps:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Attachment of the Phenylpiperazine Moiety: The phenylpiperazine group is introduced via nucleophilic substitution reactions, often using reagents like phenylpiperazine and suitable catalysts.
Optimization of Reaction Conditions: The reaction conditions, including temperature, solvent, and reaction time, are optimized to maximize yield and purity.
Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and scalability.
Chemical Reactions Analysis
1-Methyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.
Scientific Research Applications
1-Methyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as a modulator of biological pathways, making it a candidate for studying cellular processes.
Medicine: Research has indicated its potential as a therapeutic agent for neurological disorders due to its interaction with neurotransmitter systems.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
1-Methyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione: Exhibits anticonvulsant and antinociceptive activities.
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Evaluated for anticonvulsant activity.
The uniqueness of this compound lies in its specific structural features and its potential to modulate multiple biological pathways, making it a versatile compound for research and development.
Properties
IUPAC Name |
1-methyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-16-14(19)11-13(15(16)20)18-9-7-17(8-10-18)12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEONJBTWKMZZJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(C1=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-chloro-2-(methylsulfanyl)-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]pyrimidine-4-carboxamide](/img/structure/B2430687.png)
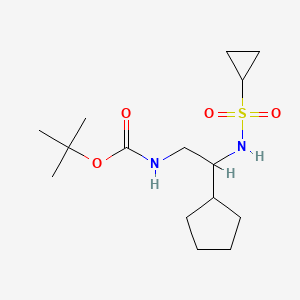
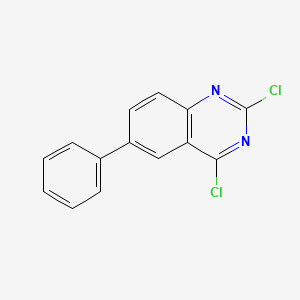
![4-{[1-(1-Benzofuran-2-carbonyl)piperidin-3-yl]methoxy}pyridine](/img/structure/B2430690.png)
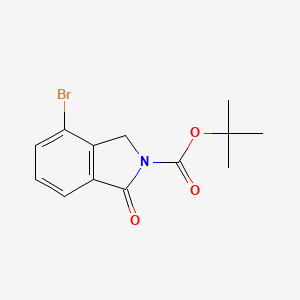
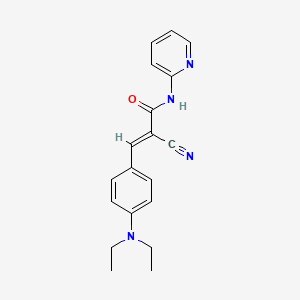

![N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2430697.png)
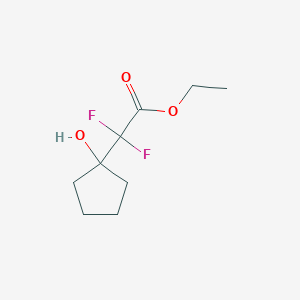
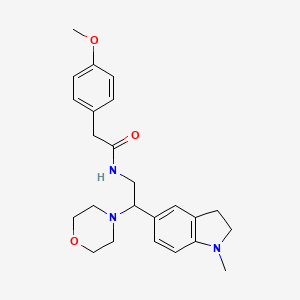
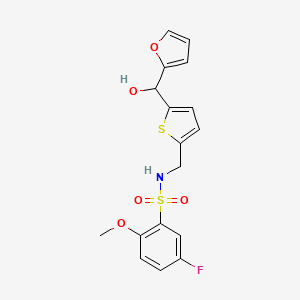
![2,4-dichloro-5-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2430707.png)
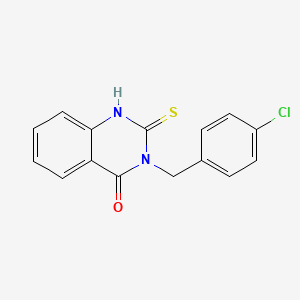
![3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2430709.png)
